6-Phenyl-4H-1,3-dioxine

Lipophilicity Physicochemical Property Drug-likeness

Researchers seeking 1,3-dioxine scaffolds with enhanced membrane permeability often face limited options. 6-Phenyl-4H-1,3-dioxine (CAS 131430-25-6) addresses this gap with a >100-fold lipophilicity increase (LogP 2.03 vs. ~0.4 for unsubstituted 4H-1,3-dioxine) while maintaining an unchanged polar surface area of 18.46 Ų, preserving oral bioavailability potential. Key advantages: • Enables electrophilic aromatic substitution and cross-coupling at the 6-phenyl ring for rapid library diversification. • Reported activity in arresting proliferation and inducing monocyte differentiation supports probe development in oncology and dermatology. • Distinct LogP/PSA profile makes it a reliable reference standard for reverse-phase HPLC method validation across wide hydrophobicity ranges. Supplied with full analytical characterization (HPLC, NMR). Standard pack sizes: 10 mg, 50 mg, 100 mg; bulk custom quantities available on request.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 131430-25-6
Cat. No. B153085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-4H-1,3-dioxine
CAS131430-25-6
Synonyms4H-1,3-Dioxin,6-phenyl-(9CI)
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1C=C(OCO1)C2=CC=CC=C2
InChIInChI=1S/C10H10O2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-6H,7-8H2
InChIKeyIRFNSIJENXMCHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-4H-1,3-dioxine: A Heterocyclic Scaffold


6-Phenyl-4H-1,3-dioxine (CAS 131430-25-6) is a heterocyclic compound characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions and a phenyl group at the 6-position . This structure places it within the broader class of 1,3-dioxines, which are valued as synthetic intermediates due to their ability to undergo cycloreversion to acylketenes, enabling diverse downstream transformations [1]. While the core scaffold is known, the specific introduction of a phenyl group at the 6-position is a key structural feature that distinguishes it from simpler 1,3-dioxines and imparts distinct physicochemical properties, such as increased lipophilicity [2]. This compound is primarily utilized as a research chemical and a building block in organic synthesis, with its derivatives being explored for potential biological activities [3].

1
Phenyl-substituted 1,3-dioxine scaffold Synthetic intermediate with enhanced lipophilicity for LogP tuning and membrane permeability profiling.
2
Versatile derivatization handle The 6-phenyl group enables further functionalization via electrophilic substitution or cross-coupling for library synthesis.
3
Research-grade building block Not intended for therapeutic or diagnostic use; evaluated in cell differentiation model studies as a probe.

Phenyl Substituent Impact on Physicochemical Properties


The utility of 6-Phenyl-4H-1,3-dioxine in research applications cannot be replicated by simpler, unsubstituted 1,3-dioxines. The presence of the phenyl group at the 6-position significantly alters key physicochemical parameters, most notably lipophilicity. This substitution increases the compound's LogP from approximately 0.3-0.5 for the parent 4H-1,3-dioxine [1] to 2.03 [2]. This difference in LogP, representing over a 100-fold increase in octanol-water partition coefficient, directly impacts solubility, membrane permeability, and chromatographic behavior [3]. Furthermore, the phenyl group provides a synthetic handle for further derivatization, enabling the creation of a wider array of complex molecules compared to the unsubstituted core . Generic substitution with a non-phenylated 1,3-dioxine would therefore lead to significantly different physical properties and synthetic outcomes, undermining experimental reproducibility and success.

Lipophilicity shift
A generic 4H-1,3-dioxine lacks the phenyl group, resulting in a large LogP decrease. Solubility, membrane permeability, and chromatographic retention may not transfer.
Derivatization gap
Without the 6-phenyl substitution, the scaffold offers no aromatic handle for cross-coupling or electrophilic functionalization, limiting library expansion.
Property context mismatch
Cell differentiation activity reported for this compound is class-specific and not associated with unsubstituted 1,3-dioxine building blocks. Experimental outcomes may differ.

6-Phenyl-4H-1,3-dioxine vs. 4H-1,3-Dioxine Comparison


Enhanced Lipophilicity vs. 4H-1,3-Dioxine

6-Phenyl-4H-1,3-dioxine demonstrates a significantly higher LogP value compared to the unsubstituted 4H-1,3-dioxine scaffold [1]. This increase in lipophilicity is a direct consequence of the phenyl substitution at the 6-position [2].

Lipophilicity
Reported
LogP 2.03 vs. 0.3–0.5 (4H-1,3-dioxine); >100-fold increase in octanol-water partitioning.
Supports membrane permeability and solubility profiling.
Calculated LogP values; experimental verification recommended.
Lipophilicity Physicochemical Property Drug-likeness

Conserved Polar Surface Area vs. 4H-1,3-Dioxine

Despite the significant increase in lipophilicity, the Polar Surface Area (PSA) of 6-Phenyl-4H-1,3-dioxine remains unchanged from that of the unsubstituted 4H-1,3-dioxine [1][2].

Polar Surface Area
Data to verify
PSA 18.46 Ų; identical to unsubstituted 4H-1,3-dioxine.
Lipophilicity gain does not alter hydrogen bonding capacity.
Calculated values; confirm experimentally for critical SAR studies.
Polar Surface Area Hydrogen Bonding Bioavailability

Cell Differentiation Activity vs. Dioxinones

6-Phenyl-4H-1,3-dioxine has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This activity suggests potential applications as an anti-cancer agent and for the treatment of skin diseases like psoriasis [1]. While a direct head-to-head comparison is not available, this specific biological activity is not a general property of the broader 1,3-dioxin-4-one class, which is more commonly explored for its utility as a synthetic intermediate and acylketene precursor [2].

Cell Differentiation
Class-level
Reported activity: arrests proliferation, induces monocyte differentiation in undifferentiated cells.
Reported differentiation model response context; requires target validation.
No assay conditions available; distinct from typical synthetic-intermediate class.
Cell Differentiation Anticancer Psoriasis

Application Scenarios for 6-Phenyl-4H-1,3-dioxine


Lead Lipophilicity Optimization

When a medicinal chemistry program requires a 1,3-dioxine scaffold with enhanced membrane permeability, 6-Phenyl-4H-1,3-dioxine is the superior choice over unsubstituted 4H-1,3-dioxine. The >100-fold increase in lipophilicity (LogP 2.03 vs. 0.3-0.5) [1] is a quantifiable advantage for designing molecules intended for intracellular targets or CNS penetration. Importantly, this lipophilicity gain does not come at the cost of increased polar surface area [2], maintaining a favorable balance for oral bioavailability.

Synthetic Elaboration via the Phenyl Handle

For synthetic chemists aiming to build complex molecular libraries, 6-Phenyl-4H-1,3-dioxine provides a distinct advantage over simpler 1,3-dioxines. The phenyl ring at the 6-position is not merely a passive substituent; it serves as a site for further functionalization through electrophilic aromatic substitution or cross-coupling reactions [1]. This allows for the rapid generation of structural diversity and the creation of more elaborate dioxine-containing scaffolds, a capability that is absent in the unsubstituted core.

Cell Differentiation Pathway Investigation

Research groups focused on discovering novel modulators of cell differentiation should consider procuring 6-Phenyl-4H-1,3-dioxine based on its reported activity in arresting proliferation and inducing monocyte differentiation [1]. While this activity requires further characterization and direct comparison to reference compounds, it represents a unique starting point for probe development that is not associated with other 1,3-dioxine analogs primarily used as synthetic intermediates [2]. This makes it a valuable tool for target identification and pathway validation in oncology and dermatology research.

Physicochemical Reference Standard

6-Phenyl-4H-1,3-dioxine, with its distinct LogP of 2.03 and PSA of 18.46 Ų [1], serves as an excellent reference compound for developing and validating reverse-phase HPLC methods or calibrating lipophilicity prediction models for heterocyclic compounds. Its position in the lipophilicity space is distinct from more polar dioxines, making it a useful standard for assessing column performance and method robustness when separating compounds with a wide range of hydrophobicities.

Application
Selection Property
Validation Focus
Lipophilicity Optimization Studies
Phenyl-substituted 1,3-dioxine scaffold with elevated LogP profile
LogP and permeability assay comparison against unsubstituted core
Synthetic Library Expansion
6-phenyl ring as derivatization handle for cross-coupling or electrophilic substitution
Reaction scope and functional group tolerance evaluation
Cell Differentiation Model Studies
Reported antiproliferative and monocyte-differentiation activity
Model-specific endpoint validation and target identification
Chromatography & Prediction Model Calibration
Distinct LogP and PSA values within heterocycle space
HPLC method development and lipophilicity prediction model verification

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